2-{[(4-Methoxyphenyl)methoxy]methyl}prop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(4-Methoxyphenyl)methoxy]methyl}prop-2-enoic acid is an organic compound that features a methoxyphenyl group attached to a prop-2-enoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-Methoxyphenyl)methoxy]methyl}prop-2-enoic acid typically involves the reaction of 4-methoxybenzyl alcohol with an appropriate acylating agent under controlled conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate. The resulting intermediate is then subjected to further reactions to introduce the prop-2-enoic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[(4-Methoxyphenyl)methoxy]methyl}prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-methoxybenzoic acid, while reduction could produce 4-methoxybenzyl alcohol.
Scientific Research Applications
2-{[(4-Methoxyphenyl)methoxy]methyl}prop-2-enoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[(4-Methoxyphenyl)methoxy]methyl}prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The methoxyphenyl group can interact with enzymes and receptors, modulating their activity. The prop-2-enoic acid moiety can participate in various biochemical reactions, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxyphenylacetic acid
- 4-Methoxybenzoic acid
- 4-Methoxybenzyl alcohol
Uniqueness
2-{[(4-Methoxyphenyl)methoxy]methyl}prop-2-enoic acid is unique due to its specific structure, which combines a methoxyphenyl group with a prop-2-enoic acid moiety. This unique combination imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
650141-66-5 |
---|---|
Molecular Formula |
C12H14O4 |
Molecular Weight |
222.24 g/mol |
IUPAC Name |
2-[(4-methoxyphenyl)methoxymethyl]prop-2-enoic acid |
InChI |
InChI=1S/C12H14O4/c1-9(12(13)14)7-16-8-10-3-5-11(15-2)6-4-10/h3-6H,1,7-8H2,2H3,(H,13,14) |
InChI Key |
FARDFNKYZXVOOS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)COCC(=C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.